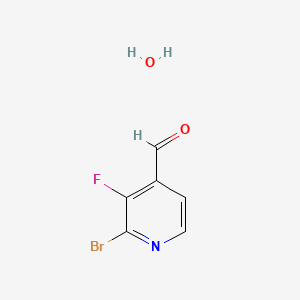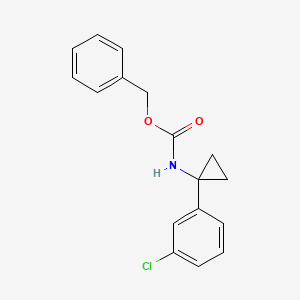
2-Bromo-5-cloro-3-fluoro-4-hidroxipirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a heterocyclic aromatic compound that contains bromine, chlorine, fluorine, and hydroxyl functional groups attached to a pyridine ring
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets due to their bioactive nature .
Mode of Action
It’s worth noting that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.
Biochemical Pathways
Pyridinylimidazole-type compounds have been reported to inhibit p38α mitogen-activated protein kinase, which modulates a plethora of cellular processes .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially enhance its bioavailability, as fluorine-containing compounds are known to have improved physical, biological, and environmental properties .
Result of Action
The inhibition of p38α map kinase by related compounds has been associated with the modulation of cellular processes, including the release of pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine. For instance, storage temperature can affect the stability of similar compounds . Additionally, the presence of fluorine atoms in the compound could potentially enhance its environmental stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine can be achieved through various synthetic routes. One common method involves the halogenation of 4-hydroxypyridine derivatives. For instance, starting with 4-hydroxypyridine, selective bromination, chlorination, and fluorination can be performed using appropriate halogenating agents under controlled conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and reduction reactions can convert it to other functional groups.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: For halogenation reactions, reagents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor can be used.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce ketones or aldehydes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Chloro-5-fluoropyridine
- 2-Fluoro-5-hydroxypyridine
Uniqueness
2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is unique due to the combination of bromine, chlorine, fluorine, and hydroxyl functional groups on the pyridine ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry, agrochemicals, and material science .
Propiedades
IUPAC Name |
2-bromo-5-chloro-3-fluoro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYIIXPSIKYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Br)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279936 |
Source


|
| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312440-86-0 |
Source


|
| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312440-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B567777.png)
![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)









![2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1](/img/structure/B567796.png)
